molecular formula C₂₂H₂₇N₅O B1663454 5-HT3 antagonist 1 CAS No. 129294-09-3

5-HT3 antagonist 1

货号: B1663454
CAS 编号: 129294-09-3
分子量: 377.5 g/mol
InChI 键: KDCVCMJTEQZMEL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-HT3 antagonist 1 is a compound that belongs to the class of 5-hydroxytryptamine receptor antagonists. These compounds are known for their ability to block the action of serotonin on the 5-HT3 receptor, which is involved in the regulation of nausea and vomiting. This class of drugs is commonly used to prevent nausea and vomiting induced by chemotherapy, radiotherapy, and certain surgeries .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-HT3 antagonist 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may vary depending on the specific structure of the antagonist. Commonly, the synthesis involves:

    Formation of the core structure: This step involves the construction of the core structure of the compound, which may include aromatic rings or heterocycles.

    Functional group modifications: Various functional groups are introduced or modified to achieve the desired pharmacological properties.

    Coupling reactions: The final step often involves coupling reactions to attach specific side chains or functional groups that enhance the compound’s activity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

化学反应分析

Types of Reactions

5-HT3 antagonist 1 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Catalysts: Catalysts like palladium on carbon are often employed in hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

科学研究应用

5-HT3 antagonist 1 has a wide range of scientific research applications, including:

作用机制

The mechanism of action of 5-HT3 antagonist 1 involves the inhibition of serotonin binding to the 5-HT3 receptors. These receptors are located on the terminals of the vagus nerve and in certain areas of the brain. By blocking the action of serotonin, the compound prevents the initiation of the vomiting reflex, thereby reducing nausea and vomiting. The molecular targets include the 5-HT3 receptors, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability .

相似化合物的比较

Similar Compounds

    Ondansetron: A well-known 5-HT3 antagonist used to prevent chemotherapy-induced nausea and vomiting.

    Granisetron: Another 5-HT3 antagonist with similar applications.

    Dolasetron: Used for the same purposes but with a different chemical structure.

Uniqueness

5-HT3 antagonist 1 is unique in its specific binding affinity and pharmacokinetic properties, which may offer advantages in terms of efficacy and safety compared to other similar compounds .

属性

IUPAC Name

N-[1-methyl-4-[(3-methylphenyl)methyl]-1,4-diazepan-6-yl]-1H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O/c1-16-6-5-7-17(12-16)13-27-11-10-26(2)14-18(15-27)23-22(28)21-19-8-3-4-9-20(19)24-25-21/h3-9,12,18H,10-11,13-15H2,1-2H3,(H,23,28)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCVCMJTEQZMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC(C2)NC(=O)C3=NNC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 6-acetylamino-1-(3-methylbenzyl)-4-methyl-hexahydro-1H-1,4-diazepine (0.9 g) in 10% hydrochloric acid (20 ml) is refluxed with stirring for 2 hours. After cooling, the reaction mixture is basified with 48% aqueous sodium hydroxide solution and extracted with chloroform. The organic layer is washed with water and dried over magnesium sulfate. The solvent is evaporated under reduced pressure to give an oil. A mixture of this oil, 1H-indazole-3-carboxylic acid (530 mg), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (630 mg) and dichloromethane (20 ml) is stirred at 25° C. for 2 hours. The reaction mixture is washed successively with water and 10% aqueous sodium hydroxide solution, dried over magnesium sulfate, and evaporated under reduced pressure. The residue is chromatographed on silica gel with elution of acetone. Fractions containing the title compound are pooled and evaporated under reduced pressure to give the title compound (0.4 g) as an oil.
Name
6-acetylamino-1-(3-methylbenzyl)-4-methyl-hexahydro-1H-1,4-diazepine
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
530 mg
Type
reactant
Reaction Step Three
Quantity
630 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-HT3 antagonist 1
Reactant of Route 2
Reactant of Route 2
5-HT3 antagonist 1
Reactant of Route 3
5-HT3 antagonist 1
Reactant of Route 4
5-HT3 antagonist 1
Reactant of Route 5
5-HT3 antagonist 1
Reactant of Route 6
5-HT3 antagonist 1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。